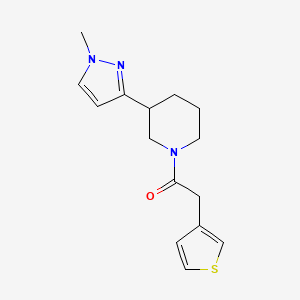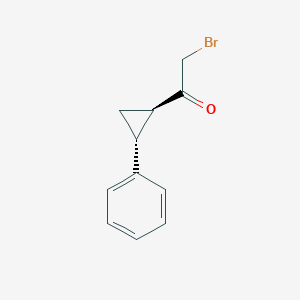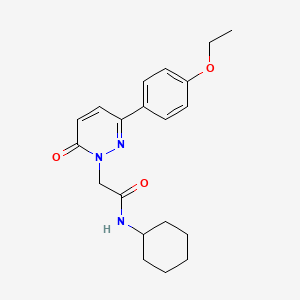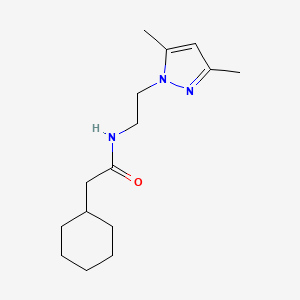![molecular formula C17H22N2O4S2 B2416762 N-(2,5-dimethylphenyl)-N'-[3-(1H-indol-2-yl)phenyl]urea CAS No. 1115933-56-6](/img/structure/B2416762.png)
N-(2,5-dimethylphenyl)-N'-[3-(1H-indol-2-yl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-N'-[3-(1H-indol-2-yl)phenyl]urea, also known as DIMBOA-Urea, is a synthetic compound that has been widely used in scientific research. It is a derivative of benzoxazinoid, which is a class of secondary metabolites found in plants. DIMBOA-Urea has been studied for its various biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A new series of asymmetric ureas, including N-(2,5-dimethylphenyl)-N'-[3-(1H-indol-2-yl)phenyl]urea derivatives, have been synthesized to explore their cytotoxic effects and DNA-topoisomerase inhibitory activity. These compounds were evaluated against various cancer cell lines and showed promising antiproliferative action, indicating their potential in cancer treatment research. The study highlights the synthesis process and the biological evaluation of these compounds, emphasizing their significance in medicinal chemistry as potential anticancer agents (Esteves-Souza et al., 2006).
Aggregation Phenomenon in Conjugated Polymers
Research on conjugated polymers, specifically poly(phenyleneethynylenes) (PPEs), has utilized N,N'-diaryl urea derivatives to study aggregation phenomena. These compounds, including N-(2,5-dimethylphenyl)-N'-[3-(1H-indol-2-yl)phenyl]urea, serve as model systems to understand the behavior of PPEs in different states. The study explores how modifications in the chemical structure affect the polymer's properties, providing insights into the design of new materials with tailored optical and electronic characteristics (Ricks et al., 2004).
Environmental Degradation and Microbial Interaction
The environmental degradation of substituted urea herbicides, including compounds related to N-(2,5-dimethylphenyl)-N'-[3-(1H-indol-2-yl)phenyl]urea, has been studied to understand their impact on ecosystems. Research has shown that certain microbes can degrade these herbicides, reducing their toxicity and environmental footprint. This research is crucial for developing sustainable agricultural practices and mitigating the ecological impact of herbicide use (Murray et al., 1969).
Antimicrobial and Corrosion Inhibition Properties
Studies have also explored the antimicrobial activities and corrosion inhibition properties of urea derivatives, including N-(2,5-dimethylphenyl)-N'-[3-(1H-indol-2-yl)phenyl]urea. These compounds have shown potential in various applications, from preventing microbial growth to protecting metals from corrosion. This versatility highlights the broad applicability of urea derivatives in both biological and industrial contexts (Zhang et al., 2017; Mistry et al., 2011).
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(2-methylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-12(2)11-18-17(20)16-15(9-10-24-16)19(3)25(21,22)14-7-5-13(23-4)6-8-14/h5-10,12H,11H2,1-4H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBKRFAZLSETIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-N'-[3-(1H-indol-2-yl)phenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2416680.png)
![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2416681.png)

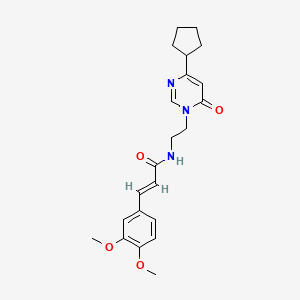
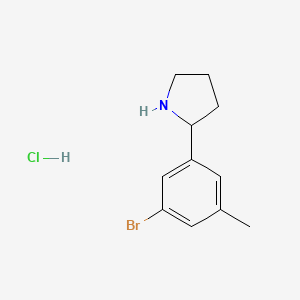
![3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2416690.png)
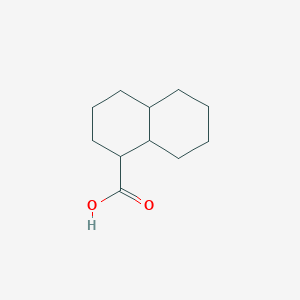
![5-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2416692.png)
![N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2416693.png)

